molecular formula C6H7BrN2O3 B12807158 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- CAS No. 5750-82-3

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl-

Cat. No.: B12807158
CAS No.: 5750-82-3
M. Wt: 235.04 g/mol
InChI Key: LZAPUUNDQAWAKL-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- is a brominated derivative of pyrimidinetrione. Pyrimidinetriones are a class of compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- typically involves the bromination of 2,4,6(1H,3H,5H)-Pyrimidinetrione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the brominated compound to its non-brominated form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pyrimidinetriones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6(1H,3H,5H)-Pyrimidinetrione: The non-brominated parent compound.

    5-Bromo-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar brominated derivative.

    5-Ethyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Another derivative with an ethyl group.

Uniqueness

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl- is unique due to the presence of both bromine and ethyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct properties compared to other similar compounds.

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl-, also known as 5-bromopyrimidine-2,4,6-trione, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields such as pharmacology and medicinal chemistry.

  • Molecular Formula : C4_4H3_3BrN2_2O3_3
  • Molecular Weight : 206.98 g/mol
  • CAS Number : 19645-78-4
  • Structural Formula :
BrC4H3N2O3\text{Br}-C_4H_3N_2O_3

The compound features a bromine atom at the 5-position of the pyrimidinetrione ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of 2,4,6(1H,3H,5H)-pyrimidinetrione derivatives have been widely studied. Key areas of interest include:

  • Anticancer Activity
    • Studies have indicated that certain derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown IC50_{50} values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil in various cancer cell lines including MCF-7 and A549 .
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial properties against a range of pathogens. Research indicates that derivatives can inhibit the growth of bacteria and fungi effectively .
  • Enzyme Inhibition
    • There is evidence suggesting that derivatives of this compound act as inhibitors of key enzymes involved in various biological processes. For example, some studies report inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Anticancer Activity

A notable study assessed the growth inhibition of various synthesized pyrimidinetrione derivatives on human cancer cell lines. The results indicated:

  • Compound A : IC50_{50} = 3.0 µM against A549 cells.
  • Compound B : IC50_{50} = 22.54 µM against MCF-7 cells.
    These findings suggest that modifications to the pyrimidinetrione structure can enhance anticancer activity significantly.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of pyrimidinetrione derivatives:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Results : Several compounds exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against S. aureus.

Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineIC50_{50} / MIC (µM or µg/mL)
AnticancerCompound AA5493.0
AnticancerCompound BMCF-722.54
AntimicrobialPyrimidinetrioneS. aureus12.5
Enzyme InhibitionVariousAChEVaries (specific values needed)

Properties

IUPAC Name

5-bromo-5-ethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-2-6(7)3(10)8-5(12)9-4(6)11/h2H2,1H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPUUNDQAWAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206117
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-82-3
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-bromo-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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